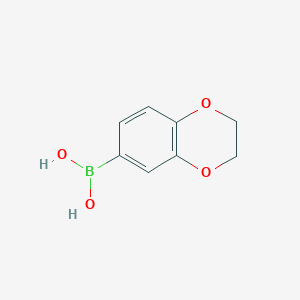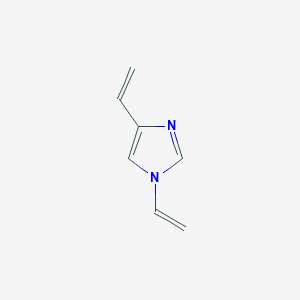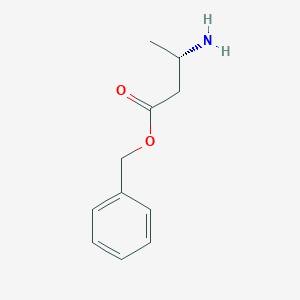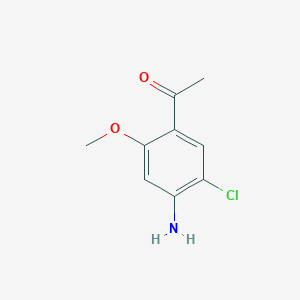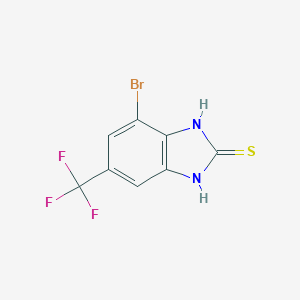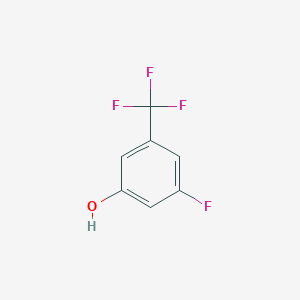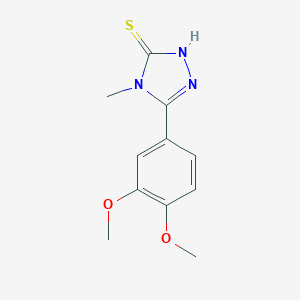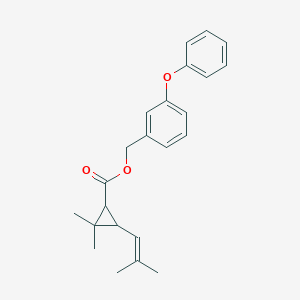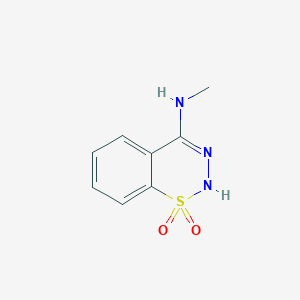
2-Methoxy-6-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(trimethylsilyl)pyridine (MTSP) is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a reagent in organic synthesis. MTSP has several unique properties that make it an important compound in scientific research.
作用機序
2-Methoxy-6-(trimethylsilyl)pyridine is a Lewis acid and acts as a catalyst in many reactions. It can coordinate with various functional groups such as carbonyl, imine, and enone groups, enhancing their reactivity. 2-Methoxy-6-(trimethylsilyl)pyridine can also act as a nucleophile in certain reactions, such as the Michael addition reaction.
Biochemical and Physiological Effects:
2-Methoxy-6-(trimethylsilyl)pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
実験室実験の利点と制限
2-Methoxy-6-(trimethylsilyl)pyridine has several advantages in lab experiments. It is a stable compound that can be easily handled and stored. It is also relatively inexpensive and readily available. However, 2-Methoxy-6-(trimethylsilyl)pyridine has limitations in certain reactions, particularly those involving acidic or basic conditions. It may also not be suitable for reactions involving sensitive functional groups.
将来の方向性
There are several potential future directions for the use of 2-Methoxy-6-(trimethylsilyl)pyridine in scientific research. One area of interest is the development of new synthetic methodologies using 2-Methoxy-6-(trimethylsilyl)pyridine as a catalyst. Another area of interest is the study of the mechanism of action of 2-Methoxy-6-(trimethylsilyl)pyridine in various reactions. Additionally, the potential applications of 2-Methoxy-6-(trimethylsilyl)pyridine in the pharmaceutical industry and in the development of new materials are areas that warrant further investigation.
In conclusion, 2-Methoxy-6-(trimethylsilyl)pyridine is a useful compound in scientific research, particularly in the field of organic synthesis. Its unique properties make it a valuable reagent and catalyst in various reactions. While there is still much to be explored regarding its biochemical and physiological effects, the potential future directions for its use in scientific research are promising.
合成法
2-Methoxy-6-(trimethylsilyl)pyridine can be synthesized through various methods. One of the most common methods is the reaction of 2-methoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields 2-Methoxy-6-(trimethylsilyl)pyridine as a colorless liquid with a boiling point of 100-102°C.
科学的研究の応用
2-Methoxy-6-(trimethylsilyl)pyridine has numerous applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent for the protection of alcohols, amines, and carboxylic acids. 2-Methoxy-6-(trimethylsilyl)pyridine can also be used as a catalyst for various reactions such as the Friedel-Crafts alkylation and acylation reactions.
特性
CAS番号 |
170453-55-1 |
|---|---|
製品名 |
2-Methoxy-6-(trimethylsilyl)pyridine |
分子式 |
C9H15NOSi |
分子量 |
181.31 g/mol |
IUPAC名 |
(6-methoxypyridin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H15NOSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
InChIキー |
USJPEEICWDPCCR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC=C1)[Si](C)(C)C |
正規SMILES |
COC1=NC(=CC=C1)[Si](C)(C)C |
同義語 |
Pyridine, 2-methoxy-6-(trimethylsilyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





